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For researchers, scientists, and drug development professionals, the accuracy and reliability of

genomic sequencing data are paramount for publication and advancing scientific discovery.

This guide provides a framework for validating genomic sequencing services, with a focus on

understanding the performance of Neogen's offerings in the context of other major players in

the field. While direct, peer-reviewed head-to-head comparisons of Neogen's services with all

competitors are not readily available in the public domain, this guide offers a comparative

analysis based on the underlying technologies and publicly available performance data from

various sequencing platforms.

Data Presentation: A Comparative Look at
Sequencing Technologies
Genomic sequencing is a dynamic field with several competing technologies, each with its own

strengths and weaknesses. Neogen primarily utilizes Illumina sequencing platforms, a widely

adopted technology in the research and clinical sectors.[1] A key offering from Neogen is the

InfiniSEEK™ platform, which combines low-pass whole-genome sequencing (LPWGS) with

targeted single nucleotide polymorphism (SNP) analysis, powered by Gencove's analytics

software.

To provide a clear comparison, the following tables summarize key performance metrics of

major sequencing technologies and service providers.

Table 1: Comparison of Major Next-Generation Sequencing (NGS) Platforms
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Feature Illumina
Pacific Biosciences
(PacBio)

Oxford Nanopore
Technologies
(ONT)

Sequencing

Technology

Sequencing by

Synthesis (SBS)

Single-Molecule,

Real-Time (SMRT)

Sequencing

Nanopore Sequencing

Read Length
Short reads (typically

75-300 bp)

Long reads (up to

100,000 bp)

Ultra-long reads

(exceeding tens of

thousands of bp)

Accuracy
High (0.1-0.5% error

rate)[2]

High (HiFi reads with

>99.9% accuracy)

Improving, but

historically lower than

Illumina and PacBio

HiFi

Throughput Very High Moderate to High High and scalable

Primary Applications

Genome

resequencing,

transcriptomics,

GWAS

De novo genome

assembly, structural

variant detection, full-

length transcript

sequencing

De novo assembly,

structural variant

detection, real-time

sequencing

Cost per Base Low High
Moderate and

decreasing

Table 2: Overview of Major Genomic Sequencing Service Providers
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Service Provider

Primary
Sequencing
Technologies
Offered

Key Features and
Offerings

Publicly Available
Performance Data

Neogen

Illumina, Low-Pass

Whole-Genome

Sequencing

(InfiniSEEK™)

Genotyping, WGS,

targeted sequencing,

skim sequencing with

imputation for various

species.

Performance data for

the Gencove platform

(used in InfiniSEEK™)

is available, showing

high concordance with

WGS.

Illumina
Illumina Sequencing

Platforms

Sells sequencing

instruments and

reagents; also offers

sequencing services.

Dominant market

share.[1]

Extensive

performance data

available for their

various platforms

(e.g., Q-scores, error

rates).

BGI
BGI Sequencing

Platforms (DNBseq™)

Offers a wide range of

genomic services,

often at a competitive

price point.

Performance is highly

comparable to

Illumina platforms in

various applications.

[3][4]

Macrogen
Illumina, PacBio,

Sanger

Provides a

comprehensive suite

of sequencing

services, including

NGS validation with

Sanger sequencing.

Offers customized

services with a focus

on quality and data

accuracy.

Azenta (formerly

Genewiz)
Illumina, Sanger

Known for fast

turnaround times and

high-quality Sanger

and NGS services.

Offers a range of

customizable

sequencing options on

multiple Illumina

platforms.
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Experimental Protocols: A Framework for Validation
The validation of a genomic sequencing workflow is a critical step to ensure the reliability of the

data for publication. While specific, detailed protocols for Neogen's internal validation are not

publicly available, researchers can and should expect any high-quality sequencing service to

adhere to established best practices. The following outlines a general experimental protocol for

validating a next-generation sequencing (NGS) assay, based on guidelines from the

Association for Molecular Pathology and the College of American Pathologists.

Sample Preparation and Quality Control (QC)
Objective: To ensure that the starting genetic material is of sufficient quality and quantity for

library preparation.

Methodology:

DNA/RNA is extracted from the sample (e.g., blood, tissue, cells).

Quantification of nucleic acid is performed using methods like Qubit fluorometry or

PicoGreen assay.

Quality assessment is carried out using gel electrophoresis or a Bioanalyzer to check for

degradation and contamination.

Acceptance Criteria: Samples must meet predefined concentration and quality thresholds

(e.g., DNA Integrity Number (DIN) > 7).

Library Preparation
Objective: To construct a library of DNA fragments suitable for the sequencing platform.

Methodology:

Fragmentation of DNA to a specific size range.

End-repair and A-tailing of the fragments.

Ligation of platform-specific adapters.
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Amplification of the library via PCR (for most protocols).

QC Step: Library quantification and size distribution analysis using a Bioanalyzer or similar

instrument.

Sequencing
Objective: To generate raw sequencing data (reads).

Methodology:

The prepared library is loaded onto the sequencing instrument (e.g., Illumina NovaSeq).

Sequencing by synthesis or other platform-specific chemistry is performed.

Real-time monitoring of sequencing run metrics.

QC Metrics: Key metrics to monitor include cluster density, percentage of reads passing

filter (%PF), and quality scores (Q-scores). For Illumina, a high percentage of bases with

Q30 or higher is desirable, indicating a base call accuracy of 99.9%.

Bioinformatic Analysis
Objective: To process the raw sequencing data into a list of genetic variants.

Methodology:

Base Calling and Demultiplexing: Conversion of raw signal data into base calls (A, C, G,

T) and separation of data from pooled samples.

Alignment: Mapping of sequencing reads to a reference genome.

Variant Calling: Identification of single nucleotide variants (SNVs), insertions/deletions

(indels), copy number variations (CNVs), and structural variants (SVs).

Annotation: Adding functional information to the identified variants.
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Objective: To assess the accuracy, precision, sensitivity, and specificity of the entire

workflow.

Methodology:

Accuracy: Comparison of variant calls against a well-characterized reference standard

(e.g., a reference cell line with known genetic variants).

Precision (Reproducibility and Repeatability): Sequencing the same sample multiple times

(inter- and intra-assay) to assess the consistency of the results.

Sensitivity: The ability of the assay to detect true positive variants.

Specificity: The ability of the assay to correctly identify the absence of a variant.

Limit of Detection (LOD): The lowest variant allele frequency that can be reliably detected.

Mandatory Visualizations
To further clarify the processes involved in validating genomic sequencing, the following

diagrams illustrate a typical experimental workflow and the logical relationship in evaluating

sequencing performance.

Pre-Sequencing Sequencing Post-Sequencing Analysis Validation

Sample Collection DNA/RNA Extraction Initial QC
(Quantification & Quality) Library Preparation Library QC Sequencing Run Raw Data QC Alignment to

Reference Genome Variant Calling Variant Annotation Performance Evaluation
(Accuracy, Precision, etc.)

Click to download full resolution via product page

Caption: A typical workflow for a genomic sequencing experiment, from sample collection to

data validation.
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How close to the true value? How reproducible are the results?

Assay Validation

Accuracy Precision Sensitivity Specificity Limit of Detection

Concordance with
reference standard

Repeatability &
Reproducibility

Click to download full resolution via product page

Caption: Key performance metrics for the validation of a genomic sequencing assay.

In conclusion, while Neogen provides a range of genomic sequencing services leveraging

established technologies, researchers should critically evaluate any service provider based on

the fundamental principles of assay validation. By understanding the performance

characteristics of the underlying sequencing technologies and insisting on transparent and

robust validation data, the scientific community can ensure the integrity and reproducibility of

genomic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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genomic-sequencing-for-publication]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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